![molecular formula C12H16N2O4 B1603269 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid CAS No. 473924-59-3](/img/structure/B1603269.png)
5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid
Overview
Description
“5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” is a chemical compound with the CAS number 2091900-36-4 . It is also known by its IUPAC name "5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of “5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” can be represented by the InChI code 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-7(9(14)15)5-12-6-8/h4-6H,1-3H3,(H,13,16)(H,14,15)
. This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.
Scientific Research Applications
Peptide Drug Discovery
The tert-butoxycarbonyl (Boc) group is commonly used in the synthesis of peptides for drug discovery. “5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” could be utilized in the development of peptide-based therapeutics, where the Boc group serves as a protective group during the synthesis process, ensuring that the amino acids react in a controlled manner .
Organic Synthesis
In organic synthesis, protecting groups like Boc are essential for sequential reactions. The compound may be used as an intermediate or a building block in complex organic synthesis pathways, where its Boc group can be strategically added or removed to achieve desired molecular structures .
High-Temperature Reactions
The stability of Boc-protected amino acids at high temperatures makes them suitable for high-temperature organic reactions. This compound could be involved in reactions that require thermal stability to prevent degradation or unwanted side reactions .
Ionic Liquids and Solubility
Boc-protected amino acids can be used to create ionic liquids with low viscosity and broad substrate solubility. These properties are beneficial for extraction and purification processes, particularly for water-soluble organic compounds .
Dipeptide Synthesis
Protected amino acid ionic liquids derived from Boc-protected amino acids have been used as starting materials in dipeptide synthesis. The compound could potentially serve a similar role, facilitating the formation of dipeptides with commonly used coupling reagents .
Conformationally Constrained β-Amino Acid Precursors
Compounds similar to “5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid” have been used as precursors for conformationally constrained β-amino acids, which are valuable in medicinal chemistry for creating more stable and selective drugs .
properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-9(10(15)16)7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYVEDNKIWXTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620621 | |
Record name | 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | |
CAS RN |
473924-59-3 | |
Record name | 5-{[(tert-Butoxycarbonyl)amino]methyl}pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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